molecular formula C22H25N3O7S B2954243 N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide CAS No. 868982-54-1

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2954243
CAS No.: 868982-54-1
M. Wt: 475.52
InChI Key: IJPZMKXEIDNPPW-UHFFFAOYSA-N
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Description

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxine ring, an oxazolidine ring, and a sulfonyl group, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c26-21(23-9-8-16-4-2-1-3-5-16)22(27)24-15-20-25(10-11-32-20)33(28,29)17-6-7-18-19(14-17)31-13-12-30-18/h1-7,14,20H,8-13,15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPZMKXEIDNPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide involves multiple steps, starting with the preparation of the benzodioxine and oxazolidine intermediates. The benzodioxine ring can be synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst . The oxazolidine ring is typically formed by the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions . The final step involves the sulfonylation of the benzodioxine intermediate followed by the coupling with the oxazolidine and ethanediamide moieties under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: N-substituted oxazolidine derivatives.

Scientific Research Applications

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity by forming covalent bonds with active site residues. The benzodioxine ring may also contribute to the compound’s biological activity by participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a benzodioxine moiety and oxazolidinyl group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C20_{20}H24_{24}N4_{4}O7_{7}S, with a molecular weight of approximately 492.55 g/mol. The structure includes various functional groups that are known to interact with biological targets.

Property Details
Molecular FormulaC20_{20}H24_{24}N4_{4}O7_{7}S
Molecular Weight492.55 g/mol
Key Functional GroupsBenzodioxine, Oxazolidine

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzodioxine ring can engage with hydrophobic pockets within target proteins, while the sulfonyl group is capable of forming hydrogen bonds with amino acid residues. This multi-faceted binding may enhance the compound's specificity and potency against various biological targets.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory effects against key enzymes involved in metabolic pathways:

  • α-glucosidase Inhibition : This enzyme is crucial in carbohydrate metabolism, and its inhibition may offer therapeutic benefits in managing diabetes.
  • Acetylcholinesterase Inhibition : The inhibition of this enzyme is relevant for conditions like Alzheimer's disease, where increased levels of acetylcholine can improve cognitive function.

Antimicrobial Activity

Compounds related to this compound have shown promising antibacterial and antifungal activities:

  • Antibacterial Effects : Studies have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Effects : The compound has also exhibited activity against fungi like Candida albicans and Aspergillus species.

Case Studies

Recent studies have focused on the synthesis and evaluation of compounds containing the benzodioxane structure. Notably:

  • Study on Antimicrobial Activity : A series of derivatives were synthesized and tested for their antibacterial properties against common pathogens. Some exhibited comparable or superior activity compared to established antibiotics like norfloxacin and chloramphenicol .
  • Evaluation of Enzyme Inhibition : Research has shown that certain derivatives significantly inhibit α-glucosidase activity, suggesting potential applications in diabetes management .

Q & A

Q. Optimization Parameters :

ParameterConditionImpact on Yield/Purity
pH Control9–10 (aqueous Na₂CO₃)Prevents side reactions
SolventDMF (polar aprotic)Enhances nucleophilic substitution
CatalystLiH (0.004 g per 0.57 mmol)Activates sulfonamide nitrogen

Yields range from 80% (e.g., compound 7d in ) to moderate (60–70%) depending on substituents .

Basic: How is structural confirmation performed for this compound and its derivatives?

Answer:
A combination of spectroscopic and analytical methods is used:

  • IR Spectroscopy : Identifies sulfonamide S=O stretches (1130–1150 cm⁻¹) and amide C=O bonds (1650–1680 cm⁻¹) .
  • ¹H-NMR : Key signals include benzodioxin protons (δ 4.2–4.4 ppm, OCH₂CH₂O) and sulfonamide NH (δ 7.5–8.0 ppm) .
  • CHN Analysis : Validates elemental composition (e.g., C 62.23%, H 5.43%, N 5.81% for compound 7a) .

Basic: What initial biological activities have been reported, and what assays are used?

Answer:

  • α-Glucosidase Inhibition : Derivatives exhibit IC₅₀ values of 81.12–86.31 μM (compounds 7i, 7k) vs. acarbose (37.38 μM) .
  • Lipoxygenase Inhibition : Moderate activity in N-substituted sulfonamide derivatives ().
  • Acetylcholinesterase Inhibition : Select derivatives show potential for neurological applications (e.g., compound 7a in ).

Q. Assay Protocol :

  • Enzyme inhibition studies use spectrophotometric methods with p-nitrophenyl-α-D-glucopyranoside as substrate .

Advanced: How do substituents on the phenyl ring influence α-glucosidase inhibitory activity?

Answer:
Structure-Activity Relationship (SAR) :

Substituent (Position)IC₅₀ (μM)Key Observations
-H (7a)>100Baseline activity
-NO₂ (7i)86.31Electron-withdrawing groups enhance binding
-Cl (7k)81.12Halogens improve hydrophobicity

Electron-withdrawing groups (e.g., -NO₂, -Cl) increase potency by stabilizing enzyme-ligand interactions .

Advanced: What computational methods are recommended to study enzyme inhibition mechanisms?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with α-glucosidase (PDB ID 5NN8). Focus on hydrogen bonding with catalytic residues (Asp214, Glu276) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .
  • QSAR : Develop models using descriptors like logP and topological polar surface area (TPSA) .

Advanced: How can contradictory bioactivity data between studies be resolved?

Answer:
Troubleshooting Steps :

Purity Verification : Re-analyze compounds via HPLC (e.g., ≥95% purity threshold).

Assay Standardization : Use identical enzyme batches and substrate concentrations.

Control Consistency : Include acarbose in every assay run (IC₅₀ 37.38 μM) .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Salt Formation : Use hydrochloride or sodium salts of the sulfonamide group.
  • Co-Solvents : DMSO (10% v/v) in PBS, validated for cell-based assays .
  • Prodrug Design : Introduce ester groups hydrolyzed in vivo .

Advanced: How can AI-driven platforms enhance synthesis optimization?

Answer:

  • COMSOL Multiphysics : Simulate reaction kinetics under varying temperatures/pH .
  • Machine Learning : Train models on yield data (e.g., Catalyst "A" → +15% yield) .

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